molecular formula C10H17N3O B2908625 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine CAS No. 2097867-84-8

4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine

Cat. No.: B2908625
CAS No.: 2097867-84-8
M. Wt: 195.266
InChI Key: ZRPFYSATOOEJSF-UHFFFAOYSA-N
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Description

4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the morpholine on the formyl group of the pyrazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine
  • 4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]morpholine
  • 4-[(1H-pyrazol-4-yl)methyl]morpholine

Uniqueness

4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the 1,3-dimethyl groups on the pyrazole ring can enhance its stability and alter its interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

4-[(1,3-dimethylpyrazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-9-10(7-12(2)11-9)8-13-3-5-14-6-4-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFYSATOOEJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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